molecular formula C16H15N3O2S B3947523 N-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B3947523
M. Wt: 313.4 g/mol
InChI Key: LGYCTGCBRSDVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as 25CN-NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine involves binding to the serotonin 5-HT2A receptor and activating it. This leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of the drug. The exact molecular mechanisms underlying these effects are still being studied, but it is believed that they involve changes in neuronal activity, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. The drug has been shown to alter the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It also affects the activity of various brain regions, including the prefrontal cortex, striatum, and thalamus. Some of the physiological effects of the drug include changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages as a research tool. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it useful for studying the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to its use. For example, it is a psychoactive compound that can cause hallucinations and other subjective effects, which can complicate the interpretation of experimental results. It is also not approved for human use, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the study of the molecular mechanisms underlying the hallucinogenic effects of the drug, which could lead to a better understanding of the neural basis of perception and cognition. Finally, there is a need for further research on the safety and toxicity of the drug, particularly in the context of long-term use and potential abuse.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been used extensively in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. It has been shown to be a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. This receptor is also involved in various physiological processes such as mood regulation, perception, and cognition. This compound has been used as a tool to study the role of the 5-HT2A receptor in these processes and to develop new drugs that target this receptor.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-5-6-15(21-2)13(8-12)18-16-19-14(10-22-16)11-4-3-7-17-9-11/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYCTGCBRSDVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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